molecular formula C10H9F3O3 B1453394 3-Methoxy-5-(trifluoromethyl)phenylacetic acid CAS No. 916421-04-0

3-Methoxy-5-(trifluoromethyl)phenylacetic acid

Cat. No. B1453394
CAS RN: 916421-04-0
M. Wt: 234.17 g/mol
InChI Key: QROADCOZBAMFID-UHFFFAOYSA-N
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Description

“3-Methoxy-5-(trifluoromethyl)phenylacetic acid” is a chemical compound with the molecular weight of 234.17 . It is also known by the IUPAC name [3-methoxy-5-(trifluoromethyl)phenyl]acetic acid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.

Scientific Research Applications

3-Methoxy-5-(trifluoromethyl)phenylacetic acid is used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and structural biology. It is also used in the development of novel compounds with potential therapeutic applications. Additionally, this compound is used in the study of protein-protein interactions and the design of peptide-based inhibitors.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-Methoxy-5-(trifluoromethyl)phenylacetic acid in laboratory experiments is its versatility. It can be used in a variety of applications, including drug discovery, enzyme inhibition, and structural biology. Additionally, it is relatively easy to synthesize and is readily available from commercial suppliers. One limitation of using this compound is its potential toxicity, as it can be toxic to cells and organisms at high concentrations.

Future Directions

There are several potential future directions for 3-Methoxy-5-(trifluoromethyl)phenylacetic acid. It could be used in the development of novel compounds with potential therapeutic applications, such as drugs for the treatment of cancer or other diseases. Additionally, it could be utilized to study the structure and function of proteins involved in disease states, such as those involved in Alzheimer’s disease or Parkinson’s disease. Finally, it could be used in the development of peptide-based inhibitors of enzymes or G-protein-coupled receptors.

Safety and Hazards

“3-Methoxy-5-(trifluoromethyl)phenylacetic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3-Methoxy-5-(trifluoromethyl)phenylacetic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a derivatizing agent in Mosher ester analysis, an NMR-based method for determining the absolute configuration of chiral centers in secondary alcohols . This interaction involves the formation of esters with alcohols, which can then be analyzed using NMR spectroscopy to determine their stereochemistry.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a derivatizing agent can impact the analysis of cellular metabolites, thereby providing insights into cellular metabolic pathways and gene expression profiles .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with alcohols to create esters, which can then be analyzed for their stereochemical properties. This mechanism is crucial for the accurate determination of chiral centers in biochemical research .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. Studies have shown that it can maintain its stability and efficacy over extended periods, making it a reliable reagent for biochemical analyses .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, it is generally well-tolerated and effective in achieving the desired biochemical outcomes. At higher doses, it may exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites. These interactions can influence metabolic flux and metabolite levels, providing valuable insights into the compound’s role in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, affecting its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical effects .

properties

IUPAC Name

2-[3-methoxy-5-(trifluoromethyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O3/c1-16-8-3-6(4-9(14)15)2-7(5-8)10(11,12)13/h2-3,5H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROADCOZBAMFID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674010
Record name [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

916421-04-0
Record name [3-Methoxy-5-(trifluoromethyl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.